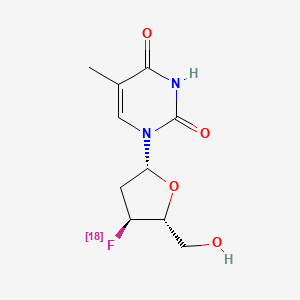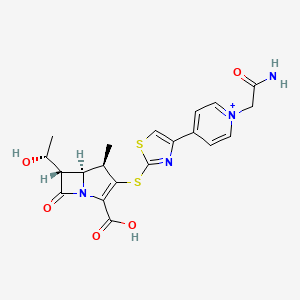
epi-Lipoxin B4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-epi-lipoxin B4 is a C20 hydroxy fatty acid having (5S)-, (14R)- and (15R)-hydroxy groups as well as (6E)- (8Z)-, (10E)- and (12E)-double bonds. It is a lipoxin, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid.
Scientific Research Applications
Anti-Inflammatory Properties
Lipoxins, including epi-lipoxin B4, play a crucial role in modulating leukocyte trafficking and promoting the resolution of inflammation. Their potential as novel anti-inflammatory agents is significant. For instance, an analog of 15-epi-lipoxin A4, was found to be effective in various cutaneous inflammation models, suggesting a key anti-inflammatory role in vivo and potential therapeutic application in inflammatory disorders (Schottelius et al., 2002).
Respiratory Disorders
Studies have shown that severe asthma is associated with a loss of 15-epi-lipoxins, indicating their role in the inflammation resolution process in respiratory conditions (Vachier et al., 2005). Additionally, lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 were found to inhibit human neutrophil migration, a key factor in respiratory inflammation (Fierro et al., 2003).
Infection and Sepsis
The combination of 15-epi-lipoxin A4 with antibiotics has shown beneficial effects in Escherichia coli–induced peritonitis models. This combination attenuated systemic inflammation and improved survival rates in infected mice (Ueda et al., 2014).
Gene Regulation
15-epi-lipoxin A4 can initiate rapid nuclear responses and regulate gene expression. Studies have shown its potential in up-regulating genes like NAB1, a transcriptional corepressor, in human neutrophils (Qiu et al., 2001).
Renal Protection
In models of ischemic acute renal failure, a synthetic analogue of 15-epi-lipoxin A4 exhibited protective properties. This analogue modulated cytokine and chemokine expression and reduced polymorphonuclear leukocyte recruitment, suggesting its potential in treating renal diseases (Leonard et al., 2002).
Anti-Angiogenic and Immunomodulatory Functions
Lipoxins, including epi-lipoxins, have been shown to possess anti-angiogenic properties and play a role in immunomodulation. They regulate macrophage, dendritic cell, and T-lymphocyte effector functions, suggesting their potential in treating chronic immune disorders (Parkinson, 2006).
Cancer
Lipoxins have demonstrated anti-inflammatory and anti-angiogenic effects on Kaposi's sarcoma cells. They reduced angiogenic factors and inhibited proinflammatory cytokine secretion, suggesting their potential in cancer treatment (Marginean & Sharma-Walia, 2015).
Acute Inflammatory Responses
Low-dose aspirin, known to synthesize proresolution 15-epi-lipoxin A4, has been shown to influence acute inflammatory responses in humans. This highlights the potential of epi-lipoxins in modulating human immune responses (Morris et al., 2009).
Pregnancy and Menstrual Cycle
Changes in lipoxin levels during pregnancy and the menstrual cycle have been linked to the normal course of pregnancy or pathology. Lipoxin A4, in particular, plays a crucial role in a normal menstrual cycle, embryo implantation, and pregnancy (Szczuko et al., 2020).
properties
Product Name |
epi-Lipoxin B4 |
|---|---|
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(5S,6E,8Z,10E,12E,14R,15R)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/b6-4-,7-5+,12-9+,15-10+/t17-,18-,19-/m1/s1 |
InChI Key |
UXVRTOKOJOMENI-SKYGSKSRSA-N |
Isomeric SMILES |
CCCCC[C@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-[6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1243061.png)

![(4R,5S,6S)-3-[(3S,5S)-5-[4-[(2S)-5-amino-2-hydroxypentanoyl]piperazine-1-carbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243067.png)


![(4Z)-4-[(1S,2S,3R,6S)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1243070.png)
![(3S)-1-Methyl-3-[3-(3-methylphenyl)ureido]-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B1243071.png)
![Adenosine, N-[(2-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B1243072.png)
![3,10-Dihydroxy-8-[5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-1-propyl-1,4-dihydrobenzo[g]isochromene-6,9-dione](/img/structure/B1243073.png)

![[(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate](/img/structure/B1243077.png)
![(Z)-1-N'-(cyclopropylmethyl)-2-nitro-1-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]ethene-1,1-diamine](/img/structure/B1243079.png)

![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)